LogP Comparison: Quantifying Enhanced Hydrophilicity Versus N-(Azido-PEG3)-N-Fluorescein-PEG4-acid
The target compound, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, demonstrates a calculated LogP of 0.48 , indicating significantly higher hydrophilicity compared to its direct analogue N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5), which has a reported LogP of 2.6 . This 2.12-unit difference in LogP translates to a markedly lower predicted octanol-water partition coefficient for the target compound, which is critical for minimizing non-specific hydrophobic interactions in aqueous biological assays and improving solubility in buffer systems.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.48 |
| Comparator Or Baseline | N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5), LogP = 2.6 |
| Quantified Difference | ΔLogP = -2.12 (Target compound is more hydrophilic) |
| Conditions | Calculated values reported by vendor technical datasheets |
Why This Matters
This quantitative difference in hydrophilicity is crucial for experimental design, as it can directly influence aqueous solubility, reduce non-specific binding, and affect the performance of the linker in bioorthogonal labeling and live-cell imaging applications.
